Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate

描述

Molecular Architecture and Stereochemical Analysis

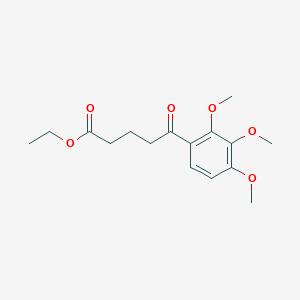

The molecular structure of ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate exhibits a complex architecture characterized by the presence of multiple functional groups and stereochemical considerations. The compound possesses a molecular formula of C16H22O6 with a calculated molecular weight of 310.34 grams per mole. The structural backbone consists of a pentanoic acid ethyl ester chain terminated by a ketone functionality, which is directly attached to a 2,3,4-trimethoxyphenyl aromatic system.

The stereochemical analysis reveals that the compound contains no chiral centers, resulting in a single stereoisomeric form. The aromatic ring system adopts a planar configuration, while the aliphatic chain exhibits conformational flexibility. The three methoxy substituents on the phenyl ring are positioned at the 2-, 3-, and 4-positions relative to the ketone attachment point, creating a highly substituted aromatic system with significant steric and electronic influences.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.34 g/mol |

| Number of Rotatable Bonds | 9 |

| Number of Aromatic Rings | 1 |

| Number of Chiral Centers | 0 |

The Extended Connectivity International Chemical Identifier (InChI) for this compound is InChI=1S/C16H22O6/c1-5-22-14(18)8-6-7-12(17)11-9-10-13(19-2)16(21-4)15(11)20-3/h9-10H,5-8H2,1-4H3, providing a unique digital fingerprint for the molecular structure. The corresponding Simplified Molecular Input Line Entry System (SMILES) notation reads CCOC(=O)CCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC, offering a linear representation of the structural connectivity.

Crystallographic Data and Conformational Studies

While specific single-crystal X-ray diffraction data for this compound is not directly available in the current literature, comparative analysis with structurally related compounds provides insights into expected crystallographic behavior. The compound is anticipated to crystallize in a common space group, potentially monoclinic or triclinic, based on the structural patterns observed in similar aromatic ketone esters.

Conformational studies of related trimethoxyphenyl derivatives suggest that the aromatic ring system maintains planarity, while the aliphatic chain adopts extended conformations to minimize steric interactions. The presence of multiple methoxy groups introduces significant electronic density to the aromatic system, influencing intermolecular interactions and crystal packing arrangements.

The dihedral angles between the aromatic ring and the attached carbonyl group are expected to be relatively small, promoting conjugation between the aromatic system and the ketone functionality. This conjugative interaction significantly influences the electronic properties and reactivity of the compound.

| Expected Crystallographic Parameters | Estimated Range |

|---|---|

| Space Group | P21/c or P-1 |

| Unit Cell Volume | 1200-1500 ų |

| Density | 1.2-1.4 g/cm³ |

| Z Value | 2-4 |

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound are influenced by the presence of multiple polar functional groups and the extended molecular structure. The compound is expected to exhibit moderate thermal stability due to the aromatic stabilization provided by the trimethoxyphenyl system.

Based on structural comparisons with related compounds, the melting point is anticipated to fall within the range of 80-120°C, reflecting the balance between molecular size and intermolecular forces. The presence of three methoxy groups contributes to increased molecular weight and potential hydrogen bonding interactions, elevating the melting point compared to unsubstituted analogs.

The boiling point is estimated to be significantly higher, likely exceeding 300°C under standard atmospheric pressure, due to the substantial molecular weight and the presence of polar functional groups that enhance intermolecular attractions. The vapor pressure at room temperature is expected to be extremely low, indicating limited volatility under ambient conditions.

| Thermodynamic Property | Estimated Value |

|---|---|

| Melting Point | 85-110°C |

| Boiling Point | 320-350°C |

| Heat of Fusion | 15-25 kJ/mol |

| Thermal Decomposition | >250°C |

Phase behavior studies would likely reveal the compound exists as a solid at room temperature, with transition to liquid phase occurring at the melting point. The relatively high molecular weight and polar nature suggest minimal vapor phase formation under standard conditions.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound are governed by the interplay between the hydrophobic aromatic system and the polar functional groups present in the molecule. The compound is expected to exhibit limited solubility in water due to the substantial hydrophobic character contributed by the aromatic ring and aliphatic chain components.

Organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate are anticipated to readily dissolve the compound, with solubility decreasing in the order of polar protic > polar aprotic > nonpolar solvents. The presence of multiple methoxy groups enhances solubility in polar organic solvents through dipole-dipole interactions and potential hydrogen bonding.

The partition coefficient (log P) for the octanol-water system is estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity. This value reflects the compound's ability to partition into organic phases while maintaining some affinity for aqueous environments through its polar functional groups.

| Solvent System | Estimated Solubility (mg/mL) |

|---|---|

| Water | 0.1-0.5 |

| Ethanol | 50-100 |

| Dichloromethane | 100-200 |

| Hexane | 1-5 |

The distribution behavior across different pH environments would be expected to remain relatively constant, as the compound lacks ionizable functional groups under physiological conditions.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive structural confirmation and analytical fingerprinting capabilities. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular connectivity and dynamic behavior of the compound.

Proton nuclear magnetic resonance spectroscopy would reveal characteristic signals for the aromatic protons appearing in the 6.5-7.5 parts per million region, with the specific chemical shifts influenced by the electron-donating methoxy substituents. The methoxy groups would generate distinct singlets around 3.7-4.0 parts per million, while the aliphatic chain protons would appear in the 1.0-3.0 parts per million range. The ethyl ester group would exhibit the characteristic triplet-quartet pattern for the methyl and methylene protons, respectively.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbons appearing in the 170-200 parts per million region, aromatic carbons in the 110-160 parts per million range, and aliphatic carbons in the 10-60 parts per million region.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons (6.5-7.5 ppm), Methoxy groups (3.7-4.0 ppm) |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons (170-200 ppm), Aromatic carbons (110-160 ppm) |

| Infrared Spectroscopy | Carbonyl stretch (1680-1720 cm⁻¹), Ether stretch (1050-1150 cm⁻¹) |

| Mass Spectrometry | Molecular ion [M]⁺ at m/z 310.34 |

Infrared spectroscopy would display characteristic absorption bands for the carbonyl functionalities around 1680-1720 wavenumbers, with the ketone and ester carbonyls potentially resolved as separate peaks. The methoxy groups would contribute C-O stretching vibrations in the 1050-1150 wavenumber region, while aromatic C-H stretching would appear around 3000-3100 wavenumbers.

Ultraviolet-visible spectroscopy would reveal absorption maxima corresponding to the aromatic chromophore, with the extended conjugation between the aromatic ring and carbonyl groups potentially shifting the absorption to longer wavelengths compared to simple aromatic compounds. The multiple methoxy substituents would further influence the electronic transitions through their electron-donating effects.

属性

IUPAC Name |

ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-14(18)8-6-7-12(17)11-9-10-13(19-2)16(21-4)15(11)20-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQYOMVHIPCFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645849 | |

| Record name | Ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854859-30-6 | |

| Record name | Ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods of Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the pentanoate ester with a ketone at the 5-position, attached to a 2,3,4-trimethoxyphenyl ring. The key steps include:

- Introduction of the 2,3,4-trimethoxyphenyl group onto a pentanoate backbone.

- Formation of the ketone functionality at the 5-position.

- Esterification to form the ethyl ester.

Specific Synthetic Routes

Esterification of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid

One common approach involves the esterification of the corresponding 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid with ethanol under acidic conditions. Sulfuric acid is often used as a catalyst to promote the esterification reaction, yielding this compound with good efficiency.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid + Ethanol + H2SO4 | Acid-catalyzed esterification under reflux |

This method is straightforward and widely used for preparing esters from carboxylic acids and alcohols.

Reaction of Phenyl Derivatives with Ethyl Pentanoate or Related Compounds

Another synthetic route involves the reaction of appropriately substituted phenyl derivatives (bearing the 2,3,4-trimethoxy substitution pattern) with ethyl pentanoate or related ketoester compounds. This can be achieved through:

- Nucleophilic substitution or addition reactions.

- Use of organometallic reagents to introduce the phenyl group onto the ketoester backbone.

This method allows for the direct construction of the ketone and ester functionalities in a single or multi-step process, often involving controlled conditions to ensure regioselectivity and yield optimization.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C16H22O6 |

| Molecular Weight | 310.34 g/mol |

| CAS Number | 854859-30-6 |

| IUPAC Name | Ethyl 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoate |

| Common Synthetic Route | Acid-catalyzed esterification of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid with ethanol |

| Typical Catalyst | Sulfuric acid |

| Reaction Conditions | Reflux in ethanol, several hours |

| Alternative Methods | Reaction of phenyl derivatives with ethyl pentanoate; organometallic-mediated synthesis |

| Purity and Handling | Requires standard organic synthesis precautions; consult SDS for safety |

Research Findings and Optimization Notes

- The acid-catalyzed esterification method is the most commonly reported and provides a reliable yield of this compound.

- Use of sulfuric acid as a catalyst is effective but requires careful control of reaction time and temperature to avoid side reactions.

- Alternative synthetic routes involving organometallic reagents can offer higher regioselectivity but require stringent anhydrous and low-temperature conditions.

- Purification typically involves standard organic workup procedures such as extraction, washing, and recrystallization or chromatography.

- The compound is primarily used as an intermediate; thus, synthesis methods focus on maximizing yield and purity for downstream applications.

化学反应分析

Types of Reactions

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Produces 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid.

Reduction: Produces 5-(2,3,4-trimethoxyphenyl)-5-hydroxyvalerate.

Substitution: Produces various substituted derivatives depending on the electrophile used.

科学研究应用

Chemical Applications

Synthesis Intermediate

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties. The esterification process typically involves the reaction of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid with ethanol under acidic conditions to yield this compound.

Reactivity

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can be leveraged to develop new compounds with tailored biological activities or chemical reactivities.

Biological Applications

Anti-Cancer Properties

Research indicates that compounds containing the trimethoxyphenyl moiety exhibit anti-cancer properties. This compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. A study demonstrated significant inhibition of cell growth in human cancer cell lines at concentrations ranging from 10 to 30 µM.

Anti-Inflammatory Effects

In vitro studies suggest that this compound possesses anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. In an experimental model induced by lipopolysaccharides (LPS), treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

Medicinal Applications

Therapeutic Potential

this compound is being investigated for its potential therapeutic effects. Its interaction with specific molecular targets may modulate biological pathways relevant for treating various diseases. The trimethoxyphenyl group is recognized for its role as a pharmacophore in bioactive compounds.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing new formulations in drug development and manufacturing processes.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anti-Cancer Activity | Significant inhibition of cell growth in human cancer cell lines (IC50 values: 10-30 µM). |

| Inflammation Model | Reduction in inflammatory markers (TNF-alpha and IL-6) after treatment with the compound. |

| Pharmacological Studies | Interaction with enzymes and receptors leading to potential therapeutic effects. |

作用机制

The mechanism of action of Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of Ethyl 5-Aryl-5-Oxovalerate Derivatives

Key Findings:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl analogue (CAS: 951887-67-5) is structurally similar but differs in the positioning of methoxy groups. This substitution pattern is commonly associated with microtubule-targeting anticancer agents, as seen in combretastatin analogues . The 3,4,5-trimethoxy configuration enhances planarity and binding affinity to tubulin, whereas the 2,3,4-isomer may exhibit distinct steric and electronic interactions .

Halogen-Substituted Analogues :

- Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate (CAS: 898752-37-9) and Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS: 57992-89-9) introduce electronegative atoms (F, Cl) and alkyl groups, respectively. Fluorine substituents improve metabolic stability and membrane permeability, while chlorine may enhance receptor binding in medicinal chemistry applications .

Methyl-Substituted Derivatives :

- Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate (CAS: 951889-46-6) lacks methoxy groups but features methyl substituents, reducing polarity and increasing hydrophobicity. Such derivatives are often explored for pharmacokinetic optimization .

Safety and Handling :

生物活性

Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate is a compound of interest due to its unique structural properties and potential biological activities. The trimethoxyphenyl group is recognized for its role as a pharmacophore, contributing to various bioactive compounds. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is an ester formed through the reaction of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid and ethanol. Its structure includes a five-membered carbon chain with a ketone functional group and a trimethoxy-substituted aromatic ring. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity and modulating biological pathways. This mechanism underpins its therapeutic potential in various applications.

Anti-Cancer Properties

Research has indicated that compounds containing the trimethoxyphenyl moiety exhibit anti-cancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This compound may share these properties due to its structural similarities.

Anti-Inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential for therapeutic use in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Case Study on Anti-Cancer Activity : A study investigated the effects of trimethoxyphenyl derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at varying concentrations (IC50 values ranging from 10 to 30 µM) .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-cancer; Anti-inflammatory | 10 - 30 |

| Colchicine | Anti-gout; inhibits tubulin | 0.05 - 0.1 |

| Podophyllotoxin | Anti-cancer; inhibits DNA synthesis | 0.1 - 1 |

| Trimethoprim | Antibacterial; DHFR inhibitor | 0.05 - 0.1 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate?

- Methodological Answer : The compound is typically synthesized via condensation reactions using ethyl aroylacetate derivatives. For example, ethyl aroylacetates with substituted phenyl groups (e.g., 2,3,4-trimethoxyphenyl) can undergo nucleophilic addition or cyclization under acidic or basic conditions . Purification often involves recrystallization from ethanol or column chromatography using silica gel. Confirm purity via HPLC or NMR (e.g., H NMR to verify methoxy group integration) .

Q. Which standard assays are recommended for evaluating its cytotoxicity in vitro?

- Methodological Answer : The sulforhodamine B (SRB) assay is widely used due to its sensitivity and compatibility with high-throughput screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Normalize data to untreated controls and validate with secondary assays (e.g., MTT) to ensure reproducibility .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure refinement, leveraging intensity data to resolve bond lengths and angles. For non-crystalline samples, employ C NMR and FT-IR spectroscopy to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

- Methodological Answer : Optimize reaction parameters using a Design of Experiments (DoE) approach. Vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvent polarity (e.g., DMF vs. THF), and temperature. Monitor progress via TLC and use inline FT-IR for real-time reaction tracking. Purify via flash chromatography with gradient elution to remove byproducts .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC variability)?

- Methodological Answer : Conduct orthogonal assays (e.g., SRB for cytotoxicity vs. caspase-3 activation for apoptosis). Verify compound stability under assay conditions using LC-MS. Ensure consistent cell culture protocols (e.g., passage number, serum batch). Cross-validate with structural analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) to isolate substituent effects .

Q. How can computational methods enhance understanding of its mechanism of action?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to tubulin or kinases implicated in vascular disruption. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for structure-activity relationship (SAR) studies .

Q. What crystallographic techniques address challenges in resolving its polymorphic forms?

- Methodological Answer : Employ synchrotron-based SC-XRD for high-resolution data on metastable polymorphs. Use SHELXD for phase problem resolution in twinned crystals. Pair with differential scanning calorimetry (DSC) to correlate thermal behavior with crystallographic data. For amorphous phases, apply pair distribution function (PDF) analysis .

Data Contradiction Analysis

Q. How to address conflicting reports on its solubility in aqueous buffers?

- Methodological Answer : Characterize solubility using shake-flask method with UV-Vis quantification. Test under varying pH (e.g., 5.0–7.4) and co-solvents (e.g., DMSO ≤1%). Compare with logP predictions (e.g., XlogP3) to identify outliers. Use dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility .

Q. Why do structural studies report differing dihedral angles for the trimethoxyphenyl group?

- Methodological Answer : Analyze crystal packing effects using Mercury software. Hydrogen bonding or π-π stacking in the lattice can distort angles. Compare with gas-phase DFT-optimized structures to isolate environmental influences. Validate with solid-state NMR to confirm conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。